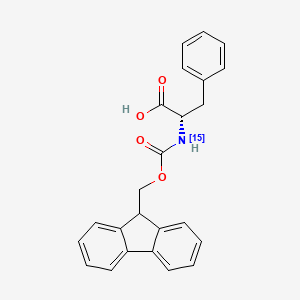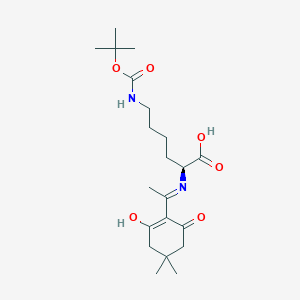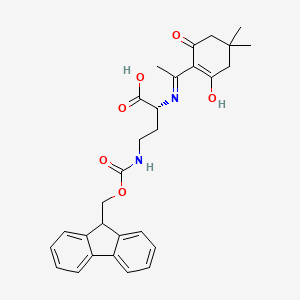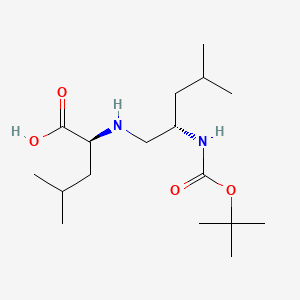
Boc-Leu-psi(CH2NH)Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Leu-psi(CH2NH)Leu-OH is a chemical compound with the molecular formula C17H34N2O41. It is used in scientific research and offers a versatile platform for studying peptide structure and function, enabling advancements in drug development and understanding biological processes2.
Synthesis Analysis
A systematic approach has been adopted for the synthesis and characterization of a series of linear and cyclic pseudopeptide mixtures containing the psi[CH2NH] amide replacement3. The parent structures were based on biologically relevant compounds including an enkephalin analog, H-Tyr-D-Ala-Gly-Phe-Leu-OH, and an Arg-Gly-Asp peptide sequence3.
Molecular Structure Analysis
The molecular structure of Boc-Leu-psi(CH2NH)Leu-OH is represented by the InChI string: InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3, (H,19,22) (H,20,21)1. The Canonical SMILES representation is: CC©CC(CNC(CC©C)C(=O)O)NC(=O)OC©©C1.
Chemical Reactions Analysis
The specific chemical reactions involving Boc-Leu-psi(CH2NH)Leu-OH are not explicitly mentioned in the search results. However, it is known that proteins, such as this compound, are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins4.Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-Leu-psi(CH2NH)Leu-OH include a molecular weight of 330.5 g/mol, XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 11, Exact Mass of 330.25185757 g/mol, Monoisotopic Mass of 330.25185757 g/mol, Topological Polar Surface Area of 87.7 Ų, Heavy Atom Count of 23, Formal Charge of 0, and Complexity of 3751.Safety And Hazards
The specific safety and hazards information for Boc-Leu-psi(CH2NH)Leu-OH is not detailed in the search results. However, it is always important to handle chemical compounds with care and follow appropriate safety protocols.
Direcciones Futuras
The future directions for the use of Boc-Leu-psi(CH2NH)Leu-OH are not explicitly mentioned in the search results. However, given its use in scientific research for studying peptide structure and function, it is likely to continue playing a role in advancements in drug development and understanding biological processes2.
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJRVDWFEBEO-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-psi(CH2NH)Leu-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

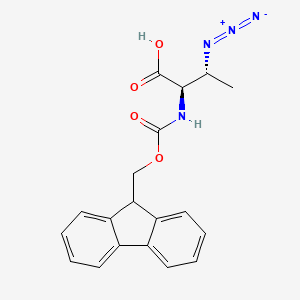
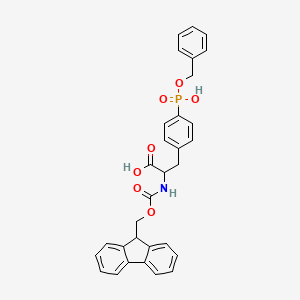
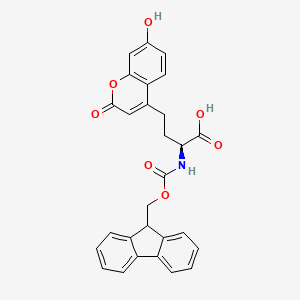
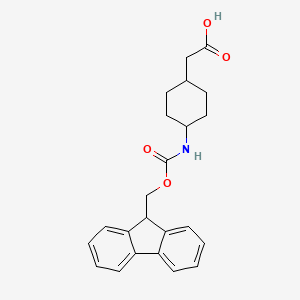
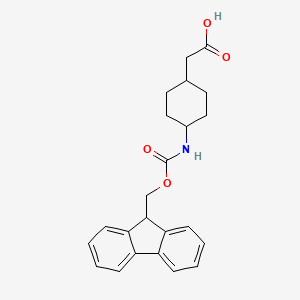
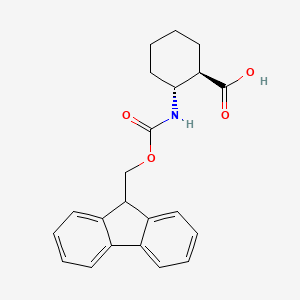
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
